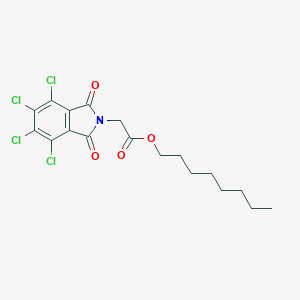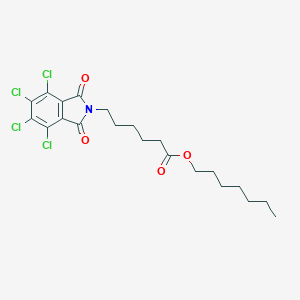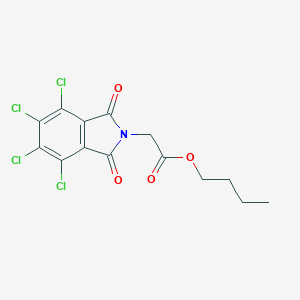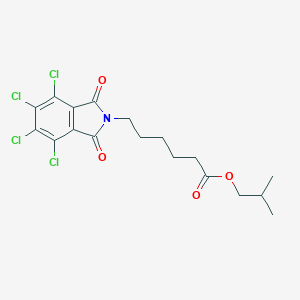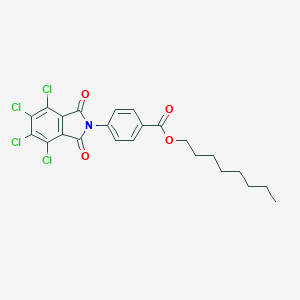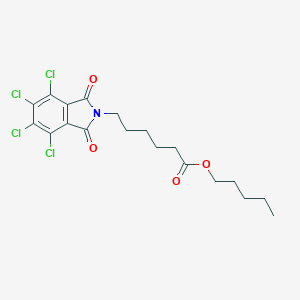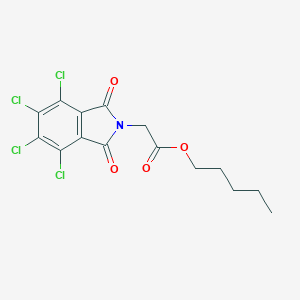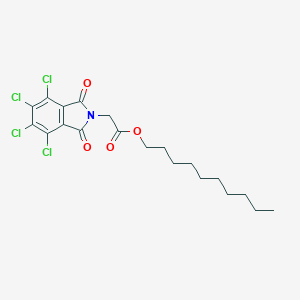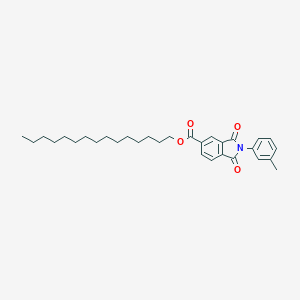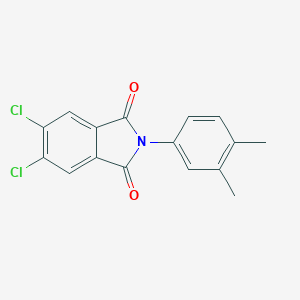
5,6-Dichloro-2-(3,4-dimethylphenyl)isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dichloro-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of isoindole derivatives, which are known for their diverse biological activities and potential therapeutic uses.
Métodos De Preparación
The synthesis of 5,6-Dichloro-2-(3,4-dimethylphenyl)isoindole-1,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethylbenzaldehyde with phthalic anhydride in the presence of a catalyst such as sulfuric acid. The reaction mixture is heated to promote cyclization, resulting in the formation of the desired isoindole derivative .
Análisis De Reacciones Químicas
5,6-Dichloro-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced isoindole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chloro positions, using nucleophiles like amines or thiols.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of certain enzymes and receptors.
Medicine: Research has indicated potential therapeutic uses, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 5,6-Dichloro-2-(3,4-dimethylphenyl)isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby exerting anticancer effects .
Comparación Con Compuestos Similares
When compared to other isoindole derivatives, 5,6-Dichloro-2-(3,4-dimethylphenyl)isoindole-1,3-dione stands out due to its unique substitution pattern and biological activities. Similar compounds include:
5,6-Dichloro-1H-isoindole-1,3(2H)-dione: Lacks the 3,4-dimethylphenyl group, resulting in different biological properties.
2-(3,4-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione: Lacks the chloro substituents, leading to variations in reactivity and activity.
5,6-Dichloro-2-phenyl-1H-isoindole-1,3(2H)-dione: Contains a phenyl group instead of the 3,4-dimethylphenyl group, affecting its interactions with biological targets.
Propiedades
Fórmula molecular |
C16H11Cl2NO2 |
|---|---|
Peso molecular |
320.2 g/mol |
Nombre IUPAC |
5,6-dichloro-2-(3,4-dimethylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H11Cl2NO2/c1-8-3-4-10(5-9(8)2)19-15(20)11-6-13(17)14(18)7-12(11)16(19)21/h3-7H,1-2H3 |
Clave InChI |
GEBGYBLAQHJTLM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl)C |
SMILES canónico |
CC1=C(C=C(C=C1)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


